

Comparative Analysis of OR-1855 and OR-1896: A Guide for Researchers

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A comprehensive review of the pharmacological effects, mechanisms of action, and experimental data pertaining to **OR-1855** and OR-1896, the primary metabolites of levosimendan.

This guide provides a detailed comparative analysis of **OR-1855** and OR-1896, two key metabolites of the calcium sensitizer levosimendan. While OR-1896 is recognized as the principal long-acting active metabolite responsible for many of levosimendan's sustained clinical effects, recent research has unveiled pharmacological activity for the traditionally considered inactive intermediate, **OR-1855**. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of the current scientific evidence to facilitate further investigation and understanding of these compounds.

Overview of OR-1855 and OR-1896

OR-1855 and OR-1896 are metabolites of levosimendan, a drug used in the treatment of acute decompensated heart failure. Levosimendan is metabolized in the intestine to **OR-1855**, which is then acetylated in the liver to form OR-1896. A key distinction between these metabolites and the parent drug is their significantly longer half-life. While levosimendan has a half-life of about one hour, its metabolites, **OR-1855** and OR-1896, have a much longer elimination half-life of approximately 70 to 80 hours, contributing to the prolonged hemodynamic effects observed after a levosimendan infusion.[1][2]

Comparative Pharmacological Effects



The primary pharmacological activities of **OR-1855** and OR-1896 are distinct, with OR-1896 exhibiting significant cardiovascular effects and **OR-1855** demonstrating more subtle anti-inflammatory properties.

Cardiovascular Effects

OR-1896 is a potent cardiovascular agent with both positive inotropic (increasing the force of heart muscle contraction) and vasodilatory (widening of blood vessels) effects. In contrast, **OR-1855** has been found to be largely inactive on key cardiovascular parameters in some preclinical models.

A comparative study in anesthetized dogs demonstrated that OR-1896 produced dose-dependent reductions in mean arterial pressure and systemic resistance, indicative of vasodilation.[3] It also elicited dose-dependent increases in the change in pressure over time, a measure of cardiac contractility.[3] In the same study, **OR-1855** produced no significant effect on these cardiovascular endpoints at the doses tested.[3]

Further studies on isolated heart preparations have corroborated the positive inotropic effects of OR-1896. In isolated human atrial preparations, 1 μ M of OR-1896 increased the force of contraction by 72 \pm 14.7%.

Parameter	OR-1896 Effect	OR-1855 Effect	Reference
Mean Arterial Pressure	Dose-dependent reduction (-42 ± 3 mmHg at highest dose)	No significant effect	[3]
Systemic Vascular Resistance	Dose-dependent reduction	No significant effect	[3]
Cardiac Contractility (dP/dt)	Dose-dependent increase (133 ± 13% at highest dose)	No significant effect	[3]
Force of Contraction (isolated human atria)	Increased by 72 ± 14.7% at 1 μM	Not reported in this study	



Anti-inflammatory Effects

Recent in vitro studies have revealed that both **OR-1855** and OR-1896 possess antiinflammatory properties, particularly within the vascular endothelium. These effects are mediated through the inhibition of inflammatory signaling pathways.

A key study investigating the impact of these metabolites on human umbilical vein endothelial cells (HUVECs) found that both **OR-1855** and OR-1896 significantly impaired the production of reactive oxygen species (ROS) induced by the pro-inflammatory cytokine interleukin-1 beta (IL-1β).[1][4] Furthermore, both metabolites were shown to decrease the IL-1β-dependent phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) signaling pathway, including p38 and ERK1/2.[1][4] Interestingly, only **OR-1855** and OR-1896, but not the parent compound levosimendan, were found to diminish the phosphorylation of JNK, another important MAPK.[1][4]

Parameter	OR-1896 Effect	OR-1855 Effect	Reference
IL-1β-induced ROS Production	Significant reduction	Significant reduction	[1][4]
IL-1β-dependent p38 MAPK Phosphorylation	Decreased	Decreased	[1][4]
IL-1β-dependent ERK1/2 MAPK Phosphorylation	Decreased	Decreased	[1][4]
IL-1β-dependent JNK MAPK Phosphorylation	Diminished	Diminished	[1][4]

Mechanisms of Action

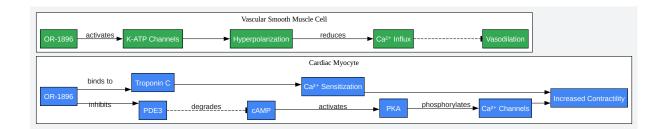
The distinct pharmacological profiles of **OR-1855** and OR-1896 stem from their different molecular targets and signaling pathways.

OR-1896: A Multifaceted Cardiovascular Agent



The cardiovascular effects of OR-1896 are attributed to a combination of mechanisms:

- Phosphodiesterase III (PDE3) Inhibition: OR-1896 is a selective inhibitor of PDE3, an
 enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, OR1896 increases intracellular cAMP levels, leading to protein kinase A (PKA) activation. PKA
 then phosphorylates various proteins in cardiac muscle cells, resulting in an increased influx
 of calcium and enhanced contractility.
- Opening of ATP-sensitive Potassium (K-ATP) Channels: In vascular smooth muscle cells, OR-1896 activates K-ATP channels. This leads to hyperpolarization of the cell membrane, which closes voltage-gated calcium channels, reduces intracellular calcium concentration, and results in vasodilation.
- Calcium Sensitization: Similar to its parent compound, levosimendan, OR-1896 is believed to sensitize the cardiac contractile apparatus to calcium. It binds to cardiac troponin C in a calcium-dependent manner, stabilizing the Ca²⁺-bound conformation and enhancing the contractile response for a given concentration of intracellular calcium. This mechanism contributes to its positive inotropic effect without significantly increasing myocardial oxygen consumption.



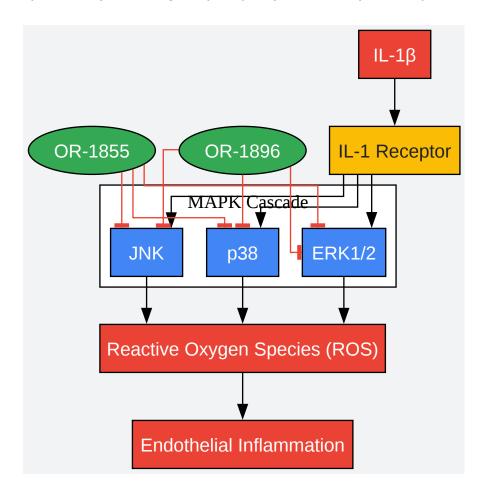
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Signaling pathways of OR-1896 in cardiovascular cells.



OR-1855: An Anti-inflammatory Modulator

The anti-inflammatory effects of **OR-1855** are primarily linked to its ability to modulate the MAPK signaling cascade in endothelial cells. In response to pro-inflammatory stimuli like IL-1β, a cascade of protein phosphorylation events is initiated, leading to the activation of transcription factors and the expression of inflammatory genes. **OR-1855**, along with OR-1896, intervenes in this process by inhibiting the phosphorylation of key MAPK proteins.



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Inhibitory effects of **OR-1855** and OR-1896 on the MAPK signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

In Vivo Hemodynamic Assessment in Anesthetized Dogs

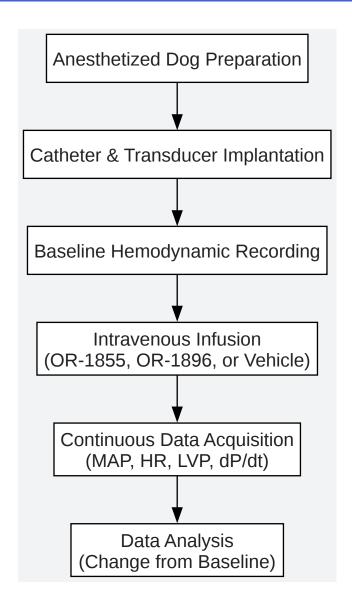




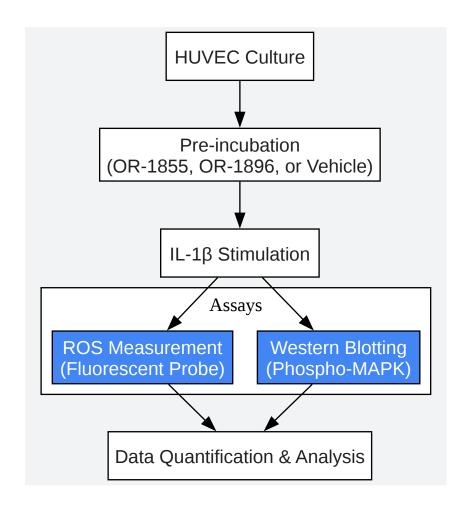


- · Animal Model: Mongrel dogs of either sex.
- Anesthesia: Sodium pentobarbital.
- Instrumentation: Catheters placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A pressure transducer-tipped catheter in the left ventricle for measuring cardiac contractility.
- Drug Administration: OR-1855, OR-1896, or vehicle infused intravenously in a doseescalating manner.
- Measurements: Mean arterial pressure, heart rate, left ventricular systolic and end-diastolic pressures, and the maximum rate of pressure rise (dP/dtmax) were continuously recorded.
- Data Analysis: Changes from baseline values were calculated for each dose of the test compounds.









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